Dimethyl 2,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate
Overview
Description
Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two fluorine atoms at the 2 and 4’ positions of the biphenyl structure, and two ester groups at the 3 and 3’ positions. The biphenyl core is a common structural motif in many organic compounds, known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions.
Esterification: The final step involves the esterification of the carboxylic acid groups at the 3 and 3’ positions.
Industrial Production Methods
Industrial production of Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of a strong base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobiphenyl: Lacks the ester groups, making it less reactive in certain chemical reactions.
2,2’-Difluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Similar structure but with carboxylic acids instead of esters.
Uniqueness
Dimethyl 2,4’-difluoro-[1,1’-biphenyl]-3,3’-dicarboxylate is unique due to the presence of both fluorine atoms and ester groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-fluoro-3-(4-fluoro-3-methoxycarbonylphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O4/c1-21-15(19)11-5-3-4-10(14(11)18)9-6-7-13(17)12(8-9)16(20)22-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUOGPOMKJZBFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)C2=CC(=C(C=C2)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743061 | |
Record name | Dimethyl 2,4'-difluoro[1,1'-biphenyl]-3,3'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-72-4 | |
Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 2,4′-difluoro-, 3,3′-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 2,4'-difluoro[1,1'-biphenyl]-3,3'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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